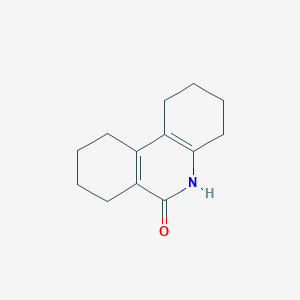
Cobalt;lutetium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;lutetium is a compound formed by the combination of cobalt and lutetium. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and multivalent nature. Lutetium, on the other hand, is a lanthanide metal that generally exhibits the +3 oxidation state. The combination of these two metals results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt;lutetium compounds can be synthesized through various methods, including solid-state reactions and mechanochemical activation. One common method involves the reaction of lutetium oxide with cobalt salts in the presence of a reducing agent. For example, lutetium oxide can be reacted with cobalt chloride in a high-temperature furnace to produce this compound oxide.
Industrial Production Methods: Industrial production of this compound compounds often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and stability of the final product. The process typically includes the following steps:
- Mixing of cobalt and lutetium precursors.
- Heating the mixture in a high-temperature furnace.
- Cooling and purification of the resulting compound.
Chemical Reactions Analysis
Types of Reactions: Cobalt;lutetium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and lutetium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of ligands in coordination complexes. Common reagents include ammonia, ethylenediamine, and halide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound compounds may produce oxides, while reduction reactions may yield metallic cobalt and lutetium.
Scientific Research Applications
Cobalt;lutetium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Studied for their potential use in cancer therapy, particularly in targeted radiotherapy.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors.
Mechanism of Action
The mechanism of action of cobalt;lutetium compounds varies depending on their specific application. In catalysis, the compound’s active sites facilitate the conversion of reactants to products. In medical applications, such as cancer therapy, this compound compounds may target specific cellular pathways, leading to the destruction of cancer cells. The molecular targets and pathways involved include the inhibition of DNA replication and the generation of reactive oxygen species.
Comparison with Similar Compounds
Cobalt;lutetium compounds can be compared with other similar compounds, such as:
Cobalt;yttrium: Similar in terms of their catalytic properties but differ in their magnetic properties.
Cobalt;scandium: Both compounds exhibit high thermal stability, but this compound has a higher melting point.
Lutetium;iron: While both compounds are used in catalysis, lutetium;iron compounds are more commonly used in magnetic applications.
Properties
CAS No. |
12017-32-2 |
|---|---|
Molecular Formula |
Co2Lu |
Molecular Weight |
292.8332 g/mol |
IUPAC Name |
cobalt;lutetium |
InChI |
InChI=1S/2Co.Lu |
InChI Key |
ROLFMILTAZIOKL-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


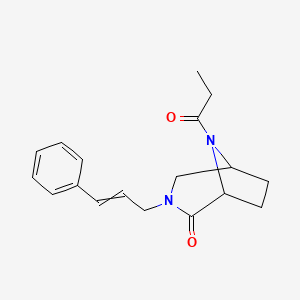
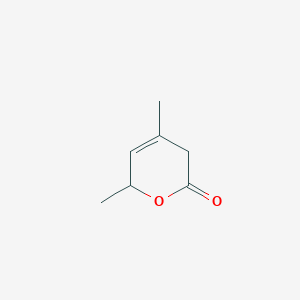
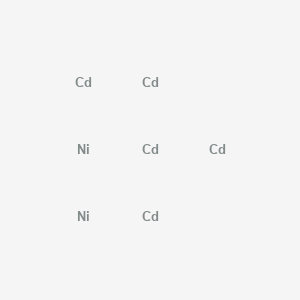
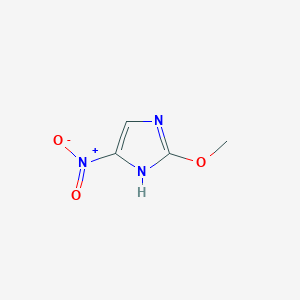
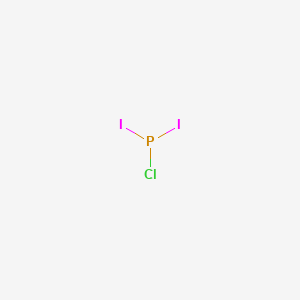
![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
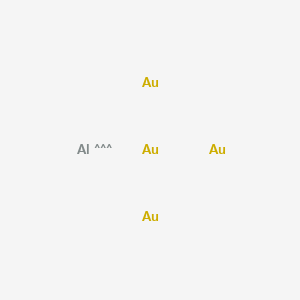
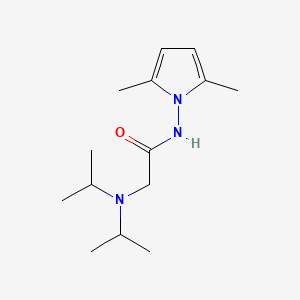
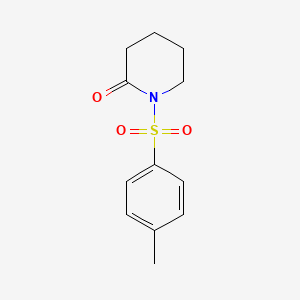
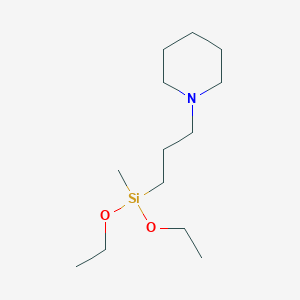
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
